molecular formula C15H14F3NO4 B11816537 Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate CAS No. 1097776-52-7

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Cat. No.: B11816537
CAS No.: 1097776-52-7
M. Wt: 329.27 g/mol
InChI Key: PBOZGHIHJJUXGP-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions often require moderate temperatures and the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
  • Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Uniqueness

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability compared to other similar compounds .

Properties

CAS No.

1097776-52-7

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

methyl 5-propan-2-yl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H14F3NO4/c1-8(2)13-11(14(20)21-3)12(19-23-13)9-6-4-5-7-10(9)22-15(16,17)18/h4-8H,1-3H3

InChI Key

PBOZGHIHJJUXGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2OC(F)(F)F)C(=O)OC

Origin of Product

United States

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